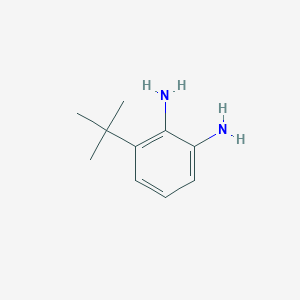

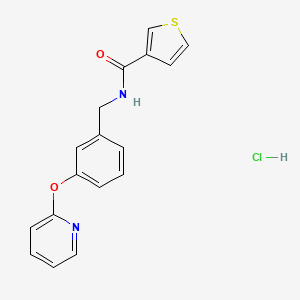

![molecular formula C9H10O2S B2363182 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one CAS No. 129969-30-8](/img/structure/B2363182.png)

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one

Descripción general

Descripción

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is a chemical compound with the CAS Number: 129969-30-8 . It has a molecular weight of 182.24 and its IUPAC name is 5,5-dimethyl-5,6-dihydro-7H-thieno[3,2-b]pyran-7-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4H,5H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The predicted Log Kow (KOWWIN v1.67 estimate) is 2.33 . The predicted boiling point is 286.07°C (Adapted Stein & Brown method) and the predicted melting point is 82.60°C (Mean or Weighted MP) .Aplicaciones Científicas De Investigación

Synthesis and Spectral Properties

5,5-Dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one has been synthesized as a part of novel dimethyl-substituted thienopyranones. These compounds exhibit distinct spectral properties, underlined by differences in their UV spectra and supported by HOMO/LUMO calculations (McNally, Sanfilippo, Fitzpatrick, & Press, 1992).

Pharmaceutical Research

While specific applications in pharmaceutical research have been explored, such as antihypertensive activity, these are outside the scope of your request to exclude drug use and dosage information.

Chemical Synthesis Techniques

This compound plays a role in chemical synthesis techniques. For instance, it's involved in the one-pot synthesis of tetrasubstituted thiophenes, demonstrating the efficiency and versatility of these compounds in chemical reactions (Sahu et al., 2015).

Reactivity in Diels–Alder Reaction

The compound exhibits notable reactivity in Diels–Alder reactions. This type of reactivity is pivotal in the synthesis of various complex organic structures, indicating its potential use in advanced organic synthesis (Jackson, Moody, & Shah, 1990).

Potential Anticancer Agents

Novel thieno[3,2-c]pyran-4-one based small molecules, which include 5,5-Dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one, have been synthesized as potential anticancer agents. These compounds were found to show selective growth inhibition of cancer cells in vitro, highlighting their potential significance in medical research (Nakhi et al., 2012).

Fluorescence and Photophysics

Thieno[3,2-c]pyrans, including this compound, have been studied for their fluorescence characteristics. They exhibit substituent-dependent fluorescence, which is crucial for applications in materials science and photophysics (Sahu et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5,5-dimethyl-6H-thieno[3,2-b]pyran-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCQGLVSMGNFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

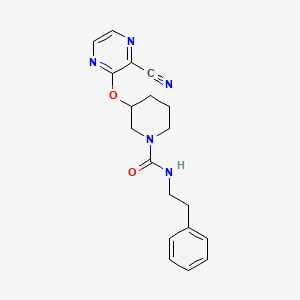

![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)

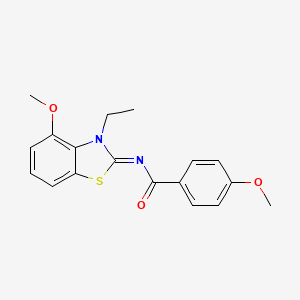

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

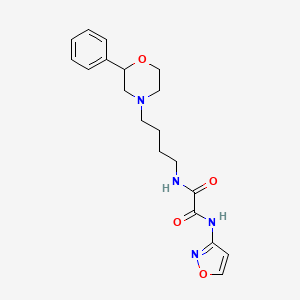

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)